molecular formula C6H4ClNO2 B14856191 4-Chloro-6-hydroxypicolinaldehyde

4-Chloro-6-hydroxypicolinaldehyde

Cat. No.: B14856191
M. Wt: 157.55 g/mol
InChI Key: GOIYLVADBPFVDT-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-hydroxypicolinaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 4-position .

Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boronic acids or esters as reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydroxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include 4-chloro-6-hydroxypicolinic acid (from oxidation), 4-chloro-6-hydroxy-2-pyridinemethanol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

4-chloro-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4ClNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10)

InChI Key

GOIYLVADBPFVDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)Cl

Origin of Product

United States

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